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molecular formula C26H25ClF4N6O B8302734 Taladegib hydrochloride CAS No. 1258861-21-0

Taladegib hydrochloride

Cat. No. B8302734
M. Wt: 549.0 g/mol
InChI Key: ZULPZIIPOBSSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000023B2

Procedure details

Dissolve 4-fluoro-N-methyl-N-(1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide (7.13 g, 13.91 mmol) in dichloromethane (100 mL) and add excess 1 N HCl in diethyl ether (30 mL, 30 mmol). Remove the solvents under reduced pressure to provide the title compound (7.05 g, 92%). ES/MS m/z 513.0 (M+1). NMR showed a 2:1 mixture of amide rotamers. Major rotamer; 1H NMR (400 MHz, DMSO-d6): δ 8.34 (m, 1H), 8.26 (m, 2H), 7.95 (m, 1H), 7.75 (m, 1H), 7.64 (m, 2H), 7.55 (m, 1H), 6.72 (d, 1H, J=2 Hz), 5.15 (br, 1H), 4.71 (m, 1H), 4.22 (m, 2H), 3.84 (s, 3H), 3.48 (m, 2H), 2.65 (s, 3H), 2.19 (m, 2H), 1.89 (m, 2H). Minor rotamer; 1H NMR (400 MHz, DMSO-d6): δ 8.27 (m, 1H), 8.24 (m, 2H), 7.94 (m, 1H), 7.73 (m, 1H), 7.63 (m, 3H), 6.70 (d, 1H, J=2 Hz), 5.15 (br, 1H), 4.71 (m, 1H), 4.07 (m, 2H), 3.81 (s, 3H), 3.16 (m, 2H), 2.92 (s, 3H), 1.90 (m, 2H), 1.62 (m 2H).
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:33]=[CH:32][C:5]([C:6]([N:8]([CH3:31])[CH:9]2[CH2:14][CH2:13][N:12]([C:15]3[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[C:18]([C:25]4[N:29]([CH3:30])[N:28]=[CH:27][CH:26]=4)=[N:17][N:16]=3)[CH2:11][CH2:10]2)=[O:7])=[C:4]([C:34]([F:37])([F:36])[F:35])[CH:3]=1.[ClH:38].C(OCC)C>ClCCl>[ClH:38].[F:1][C:2]1[CH:33]=[CH:32][C:5]([C:6]([N:8]([CH3:31])[CH:9]2[CH2:14][CH2:13][N:12]([C:15]3[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[C:18]([C:25]4[N:29]([CH3:30])[N:28]=[CH:27][CH:26]=4)=[N:17][N:16]=3)[CH2:11][CH2:10]2)=[O:7])=[C:4]([C:34]([F:36])([F:37])[F:35])[CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
7.13 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)N(C2CCN(CC2)C2=NN=C(C3=CC=CC=C23)C2=CC=NN2C)C)C=C1)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvents under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1=CC(=C(C(=O)N(C2CCN(CC2)C2=NN=C(C3=CC=CC=C23)C2=CC=NN2C)C)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.05 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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